(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing antibacterial agents and other therapeutic drugs. Its structure includes a hydroxymethyl group and an iodo-substituted phenyl group, which are critical for its biological activity.
(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one is classified under the category of oxazolidinones, which are known for their antibacterial properties. This classification is significant as it informs the compound's mechanism of action and therapeutic potential.
The synthesis of (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one typically involves several key steps:
The reactions are generally conducted under controlled temperatures and atmospheric conditions to optimize yields and minimize side reactions. Common techniques include solvent extraction, chromatography for purification, and spectroscopic methods (NMR, IR) for characterization.
The molecular structure of (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one features:
The molecular formula is CHI N O, with a molecular weight of approximately 303.12 g/mol. The compound's stereochemistry is crucial for its biological activity, with the (R) configuration being necessary for optimal interaction with biological targets .
(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one can participate in various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and boronic acids for cross-coupling. Reaction conditions such as temperature, solvent choice, and catalyst type are critical for achieving desired yields.
The mechanism of action of (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of functional ribosomal complexes crucial for translation.
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which confirm structural integrity and purity .
(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one has several significant applications:
The oxazolidinone class represents one of the few entirely synthetic antibiotic families developed in the past five decades, originating from initial discoveries at E.I. du Pont de Nemours & Co. in the mid-1980s. Early analogs like DuP-721 and DuP-105 demonstrated proof-of-concept activity against Gram-positive pathogens but exhibited toxicity limitations [1] [10]. This foundational work established the core 2-oxazolidinone pharmacophore (Figure 1), characterized by an (S)-configuration at C5 and an N-aryl substituent essential for ribosomal binding [1] [5].
The program was revitalized by Pharmacia (later Pfizer), which optimized the scaffold for reduced toxicity and enhanced efficacy. Key innovations included:
Table 1: Key Oxazolidinone Intermediates and Their Synthetic Roles
Compound | Role in Development | Structural Significance |
---|---|---|
(R)-5-(Hydroxymethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one | Cross-coupling precursor for biaryl C-ring analogs (e.g., Linezolid, Radezolid) | Iodo group enables Pd-catalyzed diversification at C4 position |
(R)-5-(Hydroxymethyl)-3-phenyloxazolidin-2-one | Early lead scaffold | Lacks C4 halogen, reducing potency against resistant strains |
(R)-5-(Aminomethyl)-3-aryloxazolidin-2-ones | Direct precursors for C5 acetamido-methyl side chain (Linezolid-type) | Optimizes ribosomal binding and pharmacokinetics |
This era established the oxazolidinone scaffold as a critical tool against multidrug-resistant Gram-positive infections, with >33,000 deaths annually in the EU/EEA linked to antibiotic resistance underscoring the urgency for such innovations [1].
Linezolid’s structure comprises four regions (Figure 2):
While effective, linezolid’s limitations (bacteriostatic activity, emerging resistance, and solubility issues) drove structural optimization:
Table 2: Evolution of Oxazolidinone C-Ring Structures and Impact
Compound | C-Ring Structure | Key Improvements | MIC90 vs MRSA (µg/mL) |
---|---|---|---|
Linezolid | Morpholine | First-in-class activity vs VRE/MRSA | 1–2 |
Tedizolid | Hydroxymethyltriazole | 4-8x enhanced ribosomal binding; activity vs cfr+ strains | 0.25–0.5 |
Radezolid | Biaryl isoxazole | Extended spectrum to Gram-negatives (e.g., H. influenzae MIC 0.5 µg/mL) | 0.12 |
Contezolid | Methylenedioxyphenyl | Reduced MAO inhibition; improved safety | 0.5–1 |
Crucially, (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one served as the linchpin intermediate for synthesizing these advanced analogs via cross-coupling reactions (e.g., Suzuki, Sonogashira) [3] [6].
C-ring modifications represent the primary strategy for enhancing oxazolidinone potency, overcoming resistance, and expanding spectrum. The 4-position of the phenyl C-ring (e.g., iodine in the key intermediate) is synthetically accessible for diversification, enabling structure-activity relationship (SAR) studies [1] [3].
Mechanistic Drivers for C-Ring Engineering:
Impact of Specific C-Ring Modifications:
Table 3: C-Ring Modifications Derived from Iodophenyl Precursor and Biological Outcomes
C-Ring Modification | Synthetic Route | Key Interaction with Ribosome | Biological Advantage |
---|---|---|---|
Morpholine (Linezolid) | Nucleophilic substitution | Limited Van der Waals contacts | Baseline activity |
Benzoxazinone (8c) | Suzuki coupling | H-bonding with G2576; hydrophobic fit near U2585 | 32x lower MIC vs Linezolid vs MRSA |
Isoxazole (Radezolid) | Suzuki coupling | Contacts A2503 and U2585; displaces hydration sphere | Activity vs fastidious Gram-negatives |
Triazole (Tedizolid) | Click chemistry | H-bond acceptor for C2541 backbone; reduced MAO affinity | Improved safety; vs cfr+ strains |
The strategic functionalization of the C-ring, facilitated by the versatile iodophenyl intermediate, remains central to developing oxazolidinones with improved target engagement, resistance profiles, and spectrum [1] [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: